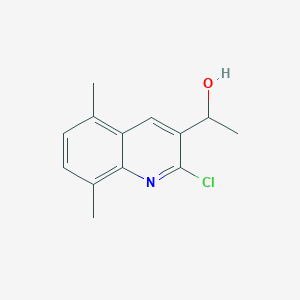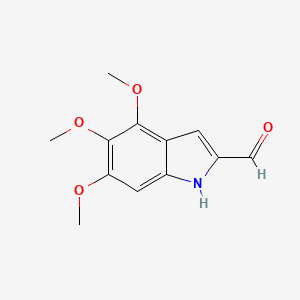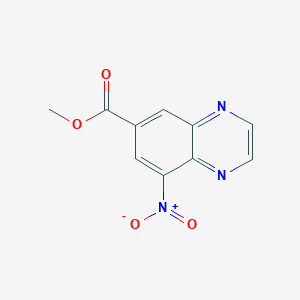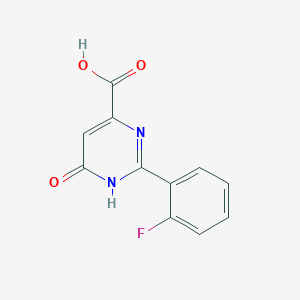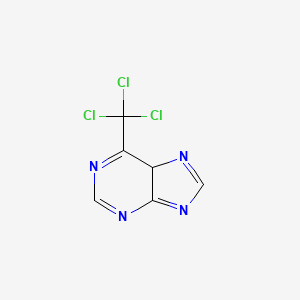
6-(trichloromethyl)-5H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(trichloromethyl)-5H-purine is a chemical compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(trichloromethyl)-5H-purine typically involves the introduction of a trichloromethyl group into the purine ring. One common method is the chlorination of a precursor purine compound using sulfuryl chloride in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as trifluoroacetic acid at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
6-(trichloromethyl)-5H-purine undergoes various chemical reactions, including:
Oxidation: The trichloromethyl group can be oxidized to form a carboxyl group.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: The trichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Formation of 6-carboxyl-5H-purine.
Reduction: Formation of 6-methyl-5H-purine.
Substitution: Formation of various substituted purines depending on the nucleophile used.
Scientific Research Applications
6-(trichloromethyl)-5H-purine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(trichloromethyl)-5H-purine involves its interaction with specific molecular targets. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially altering their function. This interaction can affect various biochemical pathways, making the compound of interest in drug development and biochemical research.
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-(trichloromethyl)pyridine: Another compound with a trichloromethyl group, used as a nitrification inhibitor.
6-methyl-5H-purine: A similar purine compound with a methyl group instead of a trichloromethyl group.
Uniqueness
6-(trichloromethyl)-5H-purine is unique due to the presence of the trichloromethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C6H3Cl3N4 |
|---|---|
Molecular Weight |
237.5 g/mol |
IUPAC Name |
6-(trichloromethyl)-5H-purine |
InChI |
InChI=1S/C6H3Cl3N4/c7-6(8,9)4-3-5(12-1-10-3)13-2-11-4/h1-3H |
InChI Key |
XBXVLKDTXYRLEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2C(=NC=NC2=N1)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



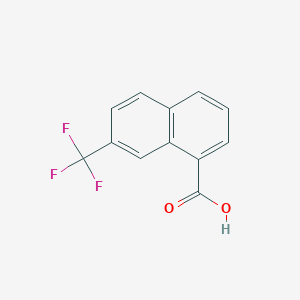

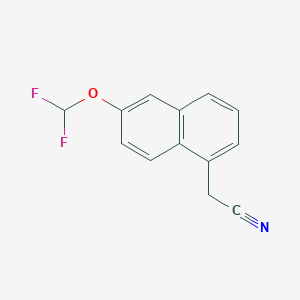
![Ethanone, 1-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrol-2-yl]-](/img/structure/B11873365.png)
![N-(4-Methoxyphenyl)imidazo[1,2-A]pyridin-3-amine](/img/structure/B11873372.png)

